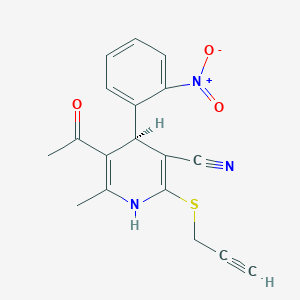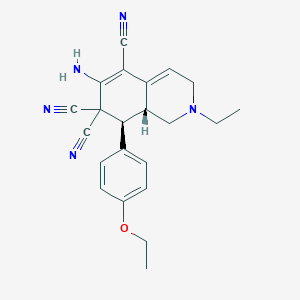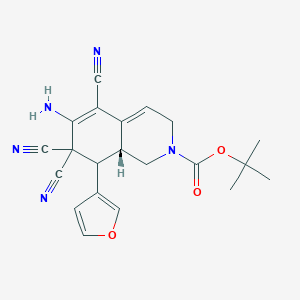![molecular formula C20H10BrN3O4 B343477 2-amino-5'-bromo-3-cyano-1',3'-dihydro-5-oxospiro[4H,5H-pyrano[3,2-c]chromene-4,3'-(2'H)-indol-2'-one]](/img/structure/B343477.png)
2-amino-5'-bromo-3-cyano-1',3'-dihydro-5-oxospiro[4H,5H-pyrano[3,2-c]chromene-4,3'-(2'H)-indol-2'-one]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Amino-5-bromo-2,5’-dioxospiro[indoline-3,4’-[4H,5H]pyrano3,2-cbenzopyran]-3’-carbonitrile is a complex organic compound that belongs to the class of spirooxindoles. These compounds are known for their unique structural features and diverse biological activities. The presence of the indoline and pyrano3,2-cbenzopyran moieties in its structure makes it a valuable compound for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Amino-5-bromo-2,5’-dioxospiro[indoline-3,4’-[4H,5H]pyrano3,2-cbenzopyran]-3’-carbonitrile typically involves a multi-component reaction. One common method is the three-component cyclocondensation reaction involving isatins, pyrazolones, and malononitrile in aqueous media. This reaction is often catalyzed by amine-functionalized silica magnetic nanoparticles (ASMNPs), which provide high yields and operational simplicity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher yields. The use of green chemistry principles, such as solvent-free conditions and reusable catalysts, is also emphasized to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2’-Amino-5-bromo-2,5’-dioxospiro[indoline-3,4’-[4H,5H]pyrano3,2-cbenzopyran]-3’-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the indoline moiety due to the presence of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Applications De Recherche Scientifique
2’-Amino-5-bromo-2,5’-dioxospiro[indoline-3,4’-[4H,5H]pyrano3,2-cbenzopyran]-3’-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific molecular pathways in cancer cells.
Mécanisme D'action
The mechanism of action of 2’-Amino-5-bromo-2,5’-dioxospiro[indoline-3,4’-[4H,5H]pyrano3,2-cbenzopyran]-3’-carbonitrile involves its interaction with various molecular targets. The compound binds to specific receptors and enzymes, modulating their activity. For example, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-bromo-1,3,4-thiadiazole: Known for its diverse biological activities and used as a building block for various thiadiazole derivatives.
Indole derivatives: These compounds share the indoline moiety and exhibit a wide range of biological activities, including antiviral and anticancer properties.
Uniqueness
2’-Amino-5-bromo-2,5’-dioxospiro[indoline-3,4’-[4H,5H]pyrano3,2-cbenzopyran]-3’-carbonitrile is unique due to its spirooxindole structure, which imparts distinct chemical and biological properties. Its ability to act as a fluorescent chemosensor for heavy metal ions further distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C20H10BrN3O4 |
|---|---|
Poids moléculaire |
436.2 g/mol |
Nom IUPAC |
2//'-amino-5-bromo-2,5//'-dioxospiro[1H-indole-3,4//'-pyrano[3,2-c]chromene]-3//'-carbonitrile |
InChI |
InChI=1S/C20H10BrN3O4/c21-9-5-6-13-11(7-9)20(19(26)24-13)12(8-22)17(23)28-16-10-3-1-2-4-14(10)27-18(25)15(16)20/h1-7H,23H2,(H,24,26) |
Clé InChI |
ROIGLWCOSYFJFE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C(=O)O2)C4(C5=C(C=CC(=C5)Br)NC4=O)C(=C(O3)N)C#N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C(=O)O2)C4(C5=C(C=CC(=C5)Br)NC4=O)C(=C(O3)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-AMINO-2-PROPYL-8-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE](/img/structure/B343394.png)
![2-Amino-4-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile](/img/structure/B343395.png)
![2-Amino-4-[(4-bromophenyl)methylthio]-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile](/img/structure/B343401.png)

![2-Amino-4-benzo[1,3]dioxol-5-yl-3-nitro-4,6,7,8-tetrahydro-chromen-5-one](/img/structure/B343411.png)
![5-cyano-6-{[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl}-2-methyl-N,4-diphenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B343412.png)
![6-AMINO-4-(4-NITROPHENYL)-3-PROPYL-2H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE](/img/structure/B343413.png)
![2-[(1,5-dicyano-4-oxo-3-azaspiro[5.5]undec-1-en-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B343414.png)
![Ethyl 6-{[2-(1-adamantylamino)-2-oxoethyl]sulfanyl}-5-cyano-2-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B343423.png)

![ethyl 6-amino-4-(3-bromo-4-methoxyphenyl)-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B343426.png)
![6-Amino-4-(4-bromo-2-fluorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B343432.png)

![tert-butyl 6-amino-5,7,7-tricyano-8-[4-(methylsulfanyl)phenyl]-3,7,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate](/img/structure/B343437.png)
